
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a chloromethyl group, a hydroxy group, and two methoxy groups attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse biological activities and are widely used in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione typically involves multiple steps. One common method includes the chloromethylation of 1-hydroxy-4,8-dimethoxyanthracene-9,10-dione using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various anthraquinone derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its anticancer activity. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-4,8-dimethoxyanthracene-9,10-dione: Lacks the chloromethyl group, which may result in different reactivity and biological activities.
2-Methyl-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione: Contains a methyl group instead of a chloromethyl group, leading to variations in its chemical properties and applications.
2-(Bromomethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione: The bromomethyl group may exhibit different reactivity compared to the chloromethyl group, affecting its use in synthesis and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
75963-94-9 |
|---|---|
Formule moléculaire |
C17H13ClO5 |
Poids moléculaire |
332.7 g/mol |
Nom IUPAC |
2-(chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO5/c1-22-10-5-3-4-9-12(10)17(21)14-13(16(9)20)11(23-2)6-8(7-18)15(14)19/h3-6,19H,7H2,1-2H3 |
Clé InChI |
HBJIPEXEAYGBJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C(=CC(=C3C2=O)OC)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)


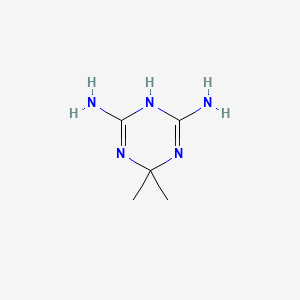
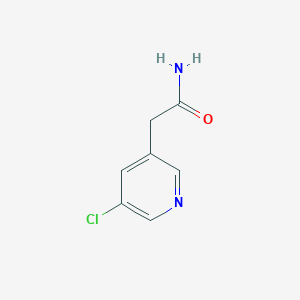

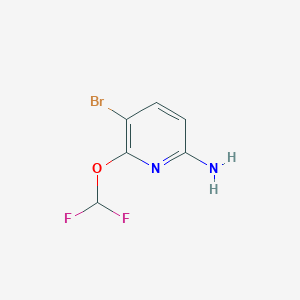

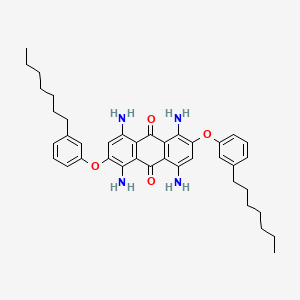
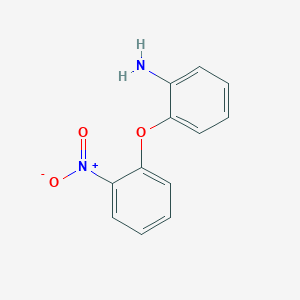
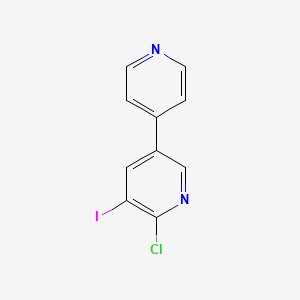
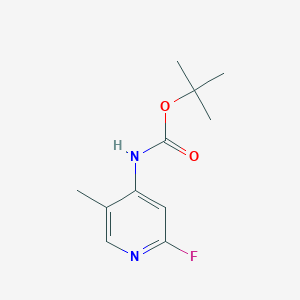
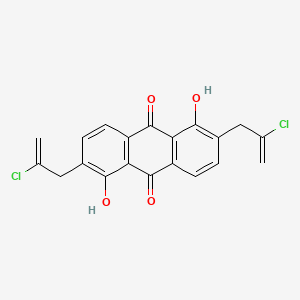
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
